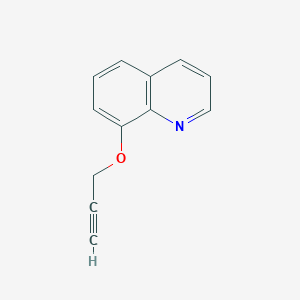

8-(Prop-2-yn-1-yloxy)quinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C12H9NO |

|---|---|

Molekulargewicht |

183.21 g/mol |

IUPAC-Name |

8-prop-2-ynoxyquinoline |

InChI |

InChI=1S/C12H9NO/c1-2-9-14-11-7-3-5-10-6-4-8-13-12(10)11/h1,3-8H,9H2 |

InChI-Schlüssel |

LWCZXEORSKNCQU-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCOC1=CC=CC2=C1N=CC=C2 |

Herkunft des Produkts |

United States |

The Enduring Significance of Quinoline Derivatives in Heterocyclic Chemistry

Quinoline (B57606), a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in heterocyclic chemistry. numberanalytics.com First isolated from coal tar in 1834, its derivatives are widespread in nature, notably in alkaloids like quinine, which has a long history in the treatment of malaria. numberanalytics.comiipseries.org The unique electronic properties conferred by the nitrogen atom in the pyridine ring make quinoline and its derivatives highly versatile in a range of chemical reactions, including both electrophilic and nucleophilic substitutions. nih.govuop.edu.pk

The quinoline scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. nih.govjddtonline.info Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. jddtonline.infoorientjchem.org This has led to their extensive use in drug discovery and development, with numerous quinoline-based drugs currently on the market. researchgate.netaablocks.com Beyond pharmaceuticals, quinoline derivatives find applications in agrochemicals, such as fungicides and insecticides, and in materials science, for instance, in the creation of organic light-emitting diodes (OLEDs). numberanalytics.comaablocks.com The development of efficient synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, has been crucial in accessing a diverse array of functionalized quinolines. iipseries.orguop.edu.pk

The Strategic Importance of Alkyne Functionality in Organic Transformations

The alkyne functional group, characterized by a carbon-carbon triple bond, is a powerhouse in organic synthesis. Its high degree of unsaturation and linear geometry provide a rich platform for a wide variety of chemical transformations. numberanalytics.comstudysmarter.co.uk Alkynes serve as versatile building blocks for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. studysmarter.co.uknumberanalytics.com

One of the most significant attributes of terminal alkynes is the acidity of the sp-hybridized C-H bond, which allows for the formation of metal acetylides. numberanalytics.com These acetylides are potent nucleophiles, enabling the construction of new carbon-carbon bonds. Furthermore, the triple bond can readily undergo a range of reactions, including:

Addition Reactions: Hydrogenation of alkynes can be controlled to yield either cis- or trans-alkenes, providing stereochemical control in a synthesis.

Cycloaddition Reactions: Alkynes are excellent partners in cycloaddition reactions, such as the [3+2] azide-alkyne cycloaddition, famously known as "click chemistry," which is instrumental in bioconjugation and materials science. nih.gov

Metathesis Reactions: Alkyne metathesis provides a powerful tool for the formation of new triple bonds. numberanalytics.com

The ability to introduce diverse functionalities through the manipulation of the alkyne group makes it an invaluable tool for synthetic chemists. numberanalytics.comnumberanalytics.com This versatility is harnessed in the synthesis of conjugated polymers with unique electronic and optical properties and in the construction of complex drug molecules. numberanalytics.com

An Overview of 8 Prop 2 Yn 1 Yloxy Quinoline As a Privileged Building Block

Click Chemistry Applications: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is a prime substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govnih.gov This reaction offers a highly efficient and regioselective method for forging a stable triazole linkage between the quinoline derivative and a variety of azide-containing molecules. The bio-orthogonality of the reaction, meaning the participating functional groups are largely unreactive in biological systems, makes it particularly suitable for bioconjugation and the development of bioactive compounds. glenresearch.com

Synthesis of Quinoline-Triazole Hybrid Molecules

A significant application of the CuAAC with this compound is the synthesis of quinoline-triazole hybrid molecules. nih.govjuniperpublishers.com These hybrids combine the distinct chemical and biological properties of both the quinoline and triazole moieties, often leading to synergistic effects. nih.govnih.gov For instance, the quinoline scaffold is a known pharmacophore with a broad spectrum of biological activities, while the triazole ring can enhance these properties or introduce new ones. nih.gov The synthesis typically involves reacting this compound with a suitable organic azide (B81097) under standard CuAAC conditions, such as using copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) catalyst. juniperpublishers.com This strategy has been successfully employed to create libraries of novel compounds for various applications. nih.gov

Glycoconjugation via CuAAC Linkage

Glycoconjugation, the process of attaching carbohydrate moieties to other molecules, is a powerful strategy for improving the pharmacokinetic properties and target selectivity of therapeutic agents. nih.govnih.gov The CuAAC reaction provides an efficient means to link this compound to sugar derivatives that have been functionalized with an azide group. nih.gov This approach has been utilized to synthesize glycoconjugates of quinoline derivatives with the aim of enhancing their anticancer properties. nih.govnih.gov The rationale behind this strategy is to leverage the increased glucose uptake of cancer cells to achieve targeted drug delivery. nih.gov The resulting glycoconjugates often exhibit improved water solubility and bioavailability compared to the parent quinoline compound. nih.gov

Functionalization at the Quinoline Nucleus

Beyond the reactivity of the alkyne group, the quinoline nucleus of this compound and its derivatives offers numerous possibilities for further functionalization. The introduction of various substituents onto the quinoline ring can significantly modulate the electronic, steric, and physicochemical properties of the molecule, thereby influencing its biological activity.

Introduction of Carboxamide Moieties

The introduction of carboxamide groups to the quinoline scaffold is a common strategy in medicinal chemistry to enhance biological activity and fine-tune drug-like properties. researchgate.netresearchgate.net In the context of this compound derivatives, a carboxamide moiety can be introduced at various positions on the quinoline ring. For example, quinoline-2-carboxamides have been synthesized and evaluated for their biological activities. nih.gov The synthesis of such compounds often involves the initial preparation of a quinoline carboxylic acid, which is then coupled with a desired amine to form the carboxamide linkage. nih.gov This functionalization can lead to compounds with improved inhibitory potency against various biological targets. nih.gov

| Compound | Functionalization | Significance | Reference |

|---|---|---|---|

| 8-(Prop-2-yn-1-yloxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | Carboxamide and sulfonamide | Carbonic anhydrase inhibitor | nih.gov |

| Quinoline-triazole hybrids | Triazole ring via CuAAC | Potential antimicrobial and anticancer agents | nih.gov |

| Glycoconjugates of 8-hydroxyquinoline derivatives | Sugar moiety via triazole linkage | Improved pharmacokinetic parameters and selectivity | nih.gov |

Coordination Chemistry of 8 Prop 2 Yn 1 Yloxy Quinoline and Its Metal Complexes

Ligand Design and Binding Modes

The design of 8-(Prop-2-yn-1-yloxy)quinoline as a ligand is predicated on the well-established chelating ability of the 8-hydroxyquinoline (B1678124) core.

Bidentate Chelation Properties of Quinoline (B57606) Nitrogen and Oxygen

The primary binding mode of 8-hydroxyquinoline and its derivatives involves the formation of a stable five-membered chelate ring with a metal ion. This chelation occurs through the coordinate bonds formed between the metal center and the nitrogen atom of the quinoline ring, as well as the oxygen atom of the substituent at the 8-position. scirp.orgnih.gov This bidentate N,O-coordination is a hallmark of 8-hydroxyquinoline-based ligands and is the expected primary interaction for this compound with metal ions. scirp.orgnih.gov

Synthesis and Structural Analysis of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. scirp.orgresearchgate.net The resulting complexes can then be characterized by various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction.

Despite extensive searches, no specific literature detailing the synthesis or providing structural data, such as bond lengths and angles from X-ray crystallography, for metal complexes of this compound could be located. While general procedures for related compounds are common, the specific conditions and outcomes for this ligand are not documented in available scientific databases.

Theoretical Investigations of Metal-Ligand Interactions

Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding, predicting geometries, and analyzing electronic structures. nih.govresearchgate.netrsc.orgarabjchem.org Such studies on 8-hydroxyquinoline derivatives have provided insights into their reactivity and spectroscopic properties. nih.govresearchgate.netrsc.orgarabjchem.org A theoretical investigation of this compound complexes would be invaluable for elucidating the electronic effects of the propargyloxy group on the metal-ligand interactions. However, no published DFT or other computational studies specifically focused on the metal complexes of this compound have been identified.

Computational and Spectroscopic Investigations

Density Functional Theory (DFT) Studies

Mechanistic Insights via Computational Modeling

Computational modeling, particularly through Density Functional Theory (DFT), has been instrumental in elucidating the mechanistic pathways of reactions involving quinoline (B57606) derivatives. While specific studies on 8-(prop-2-yn-1-yloxy)quinoline are not extensively detailed in the provided results, the principles of applying computational methods to similar systems are well-established. For instance, DFT calculations are commonly used to model reaction coordinates, identify transition states, and calculate activation energies, thereby providing a theoretical framework for understanding reaction feasibility and kinetics. These models can reveal the intricate details of bond-forming and bond-breaking processes at a molecular level.

The interactions of quinoline derivatives, driven by dipole-dipole forces and π-π stacking, have been a focus of computational analysis. uncw.edu Such studies help in understanding the supramolecular chemistry of these compounds, which can influence their reactivity and physical properties in solution. uncw.edu

Tautomeric Forms and Energetic Stability

Tautomerism is a key consideration in heterocyclic compounds like quinoline derivatives. While the provided search results primarily discuss tautomerism in 7-hydroxy-8-(azophenyl)quinoline, the concepts are transferable to this compound. nih.gov Tautomers are structural isomers that readily interconvert, and their relative stability can be assessed using computational methods. nih.gov For a given quinoline derivative, different tautomeric forms, such as enol and keto forms, can exist. nih.gov

Theoretical calculations can determine the ground-state energies of these tautomers, predicting which form is energetically more favorable under specific conditions. nih.gov The solvent environment can also play a crucial role in influencing the tautomeric equilibrium. nih.gov Understanding the predominant tautomeric form is essential as it dictates the molecule's spectroscopic signature and reactivity.

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural confirmation and detailed analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules.

The ¹H and ¹³C NMR spectra of quinoline derivatives provide a wealth of information about the molecular structure. magritek.com The chemical shift of each nucleus is highly sensitive to its local electronic environment, allowing for the assignment of specific protons and carbons within the molecule. bhu.ac.in For this compound, distinct signals are expected for the protons and carbons of the quinoline core, the propargyl group, and the ether linkage.

The aromatic protons on the quinoline ring typically appear in the downfield region of the ¹H NMR spectrum, while the protons of the propargyl group (the methylene (B1212753) and acetylenic protons) will have characteristic chemical shifts and coupling patterns. magritek.com Similarly, the ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the sp- and sp³-hybridized carbons of the propargyl ether side chain. bhu.ac.inmagritek.com Coupling constants (J-values) between adjacent protons provide valuable information about the connectivity and stereochemistry of the molecule. magritek.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Quinoline Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| Aromatic Protons | 7.0 - 9.0 | The exact chemical shifts depend on the substitution pattern on the quinoline ring. |

| Methoxy (B1213986) Protons | 3.5 - 4.0 | Example for a methoxy group, the -OCH₂- of the propargyloxy group would be in a similar region. magritek.com |

| Aromatic Carbons | 110 - 160 | The carbon attached to the nitrogen (C2) is typically the most downfield. magritek.com |

| Aliphatic Carbons | 10 - 70 | Includes carbons from alkyl and ether functionalities. bhu.ac.in |

This table is illustrative and based on general knowledge of quinoline derivatives. Actual values for this compound would require specific experimental data.

A powerful approach in structural elucidation is the correlation of experimentally obtained NMR data with theoretical predictions from computational models. Quantum chemical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. By comparing the calculated spectra with the experimental spectra, a more confident and detailed assignment of the resonances can be achieved. This integrated approach is particularly useful for complex molecules where spectral overlap can make unambiguous assignments challenging. magritek.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound. nih.govresearchgate.netrsc.org HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). nih.gov This level of precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide further structural information. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a pivotal analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FTIR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key structural features: the quinoline ring, the ether linkage, and the terminal alkyne group.

The analysis of the FTIR spectrum of this compound reveals distinct peaks that are indicative of its molecular structure. The presence of the propargyl group is confirmed by the characteristic stretching vibrations of the terminal alkyne. A sharp, weak absorption band is typically observed around 3300-3250 cm⁻¹ corresponding to the ≡C-H stretching vibration. The C≡C stretching vibration is expected to appear as a weak band in the region of 2140-2100 cm⁻¹.

The quinoline moiety exhibits a set of characteristic vibrations. The aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ range. The C=C and C=N stretching vibrations of the quinoline ring system give rise to several bands in the 1600-1450 cm⁻¹ region. researchgate.net The ether linkage (C-O-C) is identified by its characteristic asymmetric and symmetric stretching vibrations. The aryl-alkyl ether C-O stretching typically appears as a strong band in the 1275–1200 cm⁻¹ range. mdpi.com The twisting mode of the quinolin-8-yloxy moiety has been observed in similar compounds, such as (5-chloro-quinolin-8-yloxy) acetic acid, and can be expected in the fingerprint region of the spectrum. scirp.org

A detailed assignment of the significant vibrational frequencies for this compound, based on data from analogous compounds, is presented in the table below.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Functional Group |

| ≡C-H Stretching | 3300 - 3250 | Terminal Alkyne |

| Aromatic C-H Stretching | 3100 - 3000 | Quinoline Ring |

| C≡C Stretching | 2140 - 2100 | Alkyne |

| C=C and C=N Stretching | 1600 - 1450 | Quinoline Ring |

| Aryl-Alkyl C-O Stretching | 1275 - 1200 | Ether |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the quinoline chromophore.

The quinoline ring system is characterized by π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These transitions are generally observed at lower wavelengths. The n → π* transitions involve the excitation of non-bonding electrons, such as the lone pair on the nitrogen atom of the quinoline ring, to an antibonding π* orbital. These transitions are of lower intensity and appear at longer wavelengths.

For quinoline and its derivatives, the absorption spectra typically exhibit multiple bands. mdpi.com The spectrum of this compound is expected to show characteristic absorption maxima (λmax) corresponding to these transitions. The presence of the prop-2-yn-1-yloxy substituent at the 8-position can influence the position and intensity of these absorption bands through electronic effects on the quinoline ring.

Based on the analysis of structurally related quinoline derivatives, the expected electronic transitions and their corresponding absorption maxima for this compound are summarized in the table below.

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~230 - 250 | Quinoline Ring |

| π → π | ~280 - 320 | Quinoline Ring |

| n → π* | ~330 - 350 | Quinoline Ring |

Role As a Chemical Scaffold and Versatile Synthon

Precursor for Highly Substituted Heterocyclic Systems

The unique structural attributes of 8-(prop-2-yn-1-yloxy)quinoline make it an excellent precursor for the synthesis of highly substituted heterocyclic systems. The quinoline (B57606) nucleus provides a bicyclic aromatic scaffold, while the propargyloxy side chain offers a reactive handle for further chemical modifications and cyclization reactions.

The terminal alkyne group is particularly amenable to participating in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring, linking the quinoline moiety to another molecular fragment. This strategy is widely employed in drug discovery and medicinal chemistry to create libraries of diverse compounds for biological screening.

Furthermore, the alkyne can undergo various intramolecular cyclization reactions to generate fused heterocyclic systems. For instance, under specific reaction conditions, the alkyne can react with the quinoline nitrogen or a substituent on the quinoline ring to form novel polycyclic structures. Research has shown that N-propargyl aniline (B41778) derivatives can undergo main group metal Lewis acid-catalyzed intramolecular cyclizations to form quinolines. rsc.org While this specific substrate differs, it highlights the general reactivity of propargyl groups attached to aromatic systems in forming new heterocyclic rings.

The synthesis of various substituted quinolines through different catalytic systems and starting materials is a well-established area of research. organic-chemistry.orgorganic-chemistry.org The functionalization of the quinoline ring in this compound, for example through bromination, can provide additional sites for substitution, leading to the creation of even more complex and diverse heterocyclic structures. acgpubs.orgresearchgate.net

The table below summarizes some of the key reactions and resulting heterocyclic systems that can be derived from alkyne-containing quinoline precursors.

| Reaction Type | Reagents/Catalysts | Resulting Heterocyclic System |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (B81097), Copper(I) source | 1,2,3-Triazole-substituted quinoline |

| Intramolecular Cyclization | Lewis Acids (e.g., SnCl₂, InCl₃) | Fused polycyclic quinoline systems |

| Electrophilic Cyclization | Electrophiles (e.g., I₂, Br₂) | Fused heterocyclic systems |

Building Block for Complex Hybrid Molecules

The versatility of this compound extends to its role as a fundamental building block for the construction of complex hybrid molecules. These molecules often combine the quinoline scaffold with other pharmacologically active moieties or functional groups to create compounds with novel or enhanced properties. The propargyl group serves as a key linker in these synthetic strategies.

One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction allows for the direct connection of the terminal alkyne of this compound with aryl or vinyl halides, leading to the formation of extended conjugated systems. These types of molecules are of interest in materials science and for their potential photophysical properties.

Furthermore, the quinoline nitrogen and the oxygen of the ether linkage can act as coordination sites for metal ions. This allows for the synthesis of a variety of metal complexes with potentially interesting catalytic or biological activities. The ability of 8-substituted quinolines to form stable chelates with metal ions is a well-documented phenomenon. researchgate.net

The synthesis of hybrid molecules often involves multi-step reaction sequences where this compound is introduced as a key intermediate. For instance, a molecule containing an azide group can be readily coupled to this compound via the aforementioned CuAAC reaction to create a stable triazole-linked hybrid molecule. This approach has been widely adopted in the development of new therapeutic agents and molecular probes.

The table below provides examples of complex hybrid molecules that can be synthesized using this compound as a building block.

| Hybrid Molecule Type | Synthetic Strategy | Potential Application Area |

| Quinoline-Triazole Hybrids | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Medicinal Chemistry |

| Extended π-Conjugated Systems | Sonogashira Coupling | Materials Science |

| Metal-Quinoline Complexes | Coordination with Metal Salts | Catalysis, Bioinorganic Chemistry |

Applications in Material Science Research

In the realm of material science, the unique electronic and structural features of this compound and its derivatives have garnered interest for various applications. The rigid, planar quinoline core, combined with the reactive alkyne functionality, makes it a valuable component in the design of novel functional materials.

One significant area of application is in the development of corrosion inhibitors. Quinoline derivatives, particularly those with heteroatoms like oxygen and nitrogen, have been shown to be effective in protecting metal surfaces from corrosion. researchgate.net These molecules can adsorb onto the metal surface, forming a protective film that inhibits the corrosive process. The presence of the π-system of the quinoline ring and the lone pairs of electrons on the nitrogen and oxygen atoms facilitate this adsorption. Studies on similar 8-hydroxyquinoline (B1678124) derivatives have demonstrated their ability to form stable chelating compounds with metal ions on the surface, thereby preventing corrosion. researchgate.net

The alkyne group in this compound provides a site for polymerization reactions. Through alkyne polymerization techniques, novel polymers incorporating the quinoline moiety into the polymer backbone or as a pendant group can be synthesized. These polymers may exhibit interesting photoluminescent, conductive, or thermal properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or specialty coatings.

Furthermore, the ability to functionalize this compound through the alkyne group allows for its incorporation into larger macromolecular structures, such as dendrimers or functionalized nanoparticles. These advanced materials can have tailored properties for specific applications, including drug delivery, catalysis, and advanced coatings.

The table below highlights some of the potential applications of this compound in material science research.

| Application Area | Relevant Properties | Examples of Resulting Materials |

| Corrosion Inhibition | Adsorption onto metal surfaces, formation of protective films | Corrosion inhibitors for steel and other alloys researchgate.netresearchgate.net |

| Polymer Synthesis | Polymerizable alkyne group, photoluminescent quinoline core | Conjugated polymers, functional polymers for OLEDs and sensors |

| Functional Materials | Ability to be incorporated into larger structures | Dendrimers, functionalized nanoparticles for drug delivery and catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.